N-Boc-5-methyl-D-tryptophan
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Overview
Description
N-Boc-5-methyl-D-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-5-methyl-D-tryptophan typically involves the protection of the amino group of 5-methyl-D-tryptophan with a Boc group. This can be achieved by reacting 5-methyl-D-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Boc-5-methyl-D-tryptophan undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Oxidation of the indole ring using reagents like potassium permanganate (KMnO4).
Substitution: Electrophilic substitution reactions on the indole ring using reagents like bromine (Br2) or iodine (I2).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane at room temperature.
Oxidation: KMnO4 in aqueous solution.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Deprotection: 5-methyl-D-tryptophan.
Oxidation: Oxidized derivatives of 5-methyl-D-tryptophan.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N-Boc-5-methyl-D-tryptophan is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Boc-5-methyl-D-tryptophan involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-tryptophan: Similar structure but without the methyl group on the indole ring.
N-Boc-5-methyl-L-tryptophan: The L-enantiomer of N-Boc-5-methyl-D-tryptophan.
N-Boc-5-hydroxytryptophan: Contains a hydroxyl group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of the methyl group on the indole ring and the D-configuration, which can lead to different biological activities and interactions compared to its analogs .
Properties
IUPAC Name |
(2R)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTPSKBAIKOFNX-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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